2-Carbamoyloxypropyl(trimethyl)azanium;chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamyl compounds, also known as carbamoyl compounds, are organic molecules that contain the carbamoyl functional group (-CONH2). This group is characterized by a carbonyl group (C=O) bonded to an amine (NH2). Carbamyl compounds are significant in various biochemical and industrial processes due to their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamyl compounds can be synthesized through several methods:
Carbamoylation of Amines: This involves the reaction of amines with carbamoyl chlorides or isocyanates.
Hydrolysis of Ureas: Ureas can be hydrolyzed under acidic or basic conditions to produce carbamyl compounds.
Carbamoylation of Alcohols: Alcohols can be converted to carbamates (a type of carbamyl compound) using carbonylimidazolide in water.
Industrial Production Methods
In industrial settings, carbamyl compounds are often produced using phosgene-free methods to avoid the use of toxic and hazardous chemicals. For example, the reaction of amines with dimethyl carbonate in the presence of a suitable catalyst can produce carbamates efficiently .
Chemical Reactions Analysis
Types of Reactions
Carbamyl compounds undergo various chemical reactions, including:
Oxidation: Carbamyl compounds can be oxidized to form carbamates or ureas.
Reduction: Reduction of carbamyl compounds can yield amines.
Substitution: Carbamyl compounds can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Scientific Research Applications
Carbamyl compounds have diverse applications in scientific research:
Mechanism of Action
Carbamyl compounds exert their effects through various mechanisms:
Enzyme Inhibition: Carbamyl compounds can inhibit enzymes by modifying their active sites.
Protein Modification: Carbamylation of proteins can alter their structure and function, affecting biological processes.
Receptor Agonism: Some carbamyl compounds act as agonists for muscarinic and nicotinic receptors, influencing neurotransmission.
Comparison with Similar Compounds
Carbamyl compounds can be compared with other similar compounds such as:
Carbamates: Similar in structure but differ in their reactivity and applications.
Ureas: Share the carbamoyl group but have different chemical properties and uses.
Isocyanates: Highly reactive compounds used in the synthesis of carbamyl compounds.
List of Similar Compounds
- Carbamates
- Ureas
- Isocyanates
Carbamyl compounds are unique due to their versatile reactivity and wide range of applications in various fields. Their ability to undergo diverse chemical reactions and their significance in biological processes make them valuable compounds in both research and industry.
Properties
Molecular Formula |
C7H17CrN2O2+ |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-carbamoyloxypropyl(trimethyl)azanium;chromium |
InChI |
InChI=1S/C7H16N2O2.Cr/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);/p+1 |
InChI Key |
ATYDWUBOPKWJES-UHFFFAOYSA-O |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.